2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride
Description
2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride (CAS: 1159811-59-2) is an organosulfur compound characterized by a sulfonyl chloride functional group (-SO₂Cl) attached to an ethane backbone substituted with a 2,5-dimethylphenoxy moiety. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonate groups or synthesizing sulfonamides. Its high electrophilicity makes it valuable in nucleophilic substitution reactions.
Properties
Molecular Formula |
C10H13ClO3S |
|---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
2-(2,5-dimethylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO3S/c1-8-3-4-9(2)10(7-8)14-5-6-15(11,12)13/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
TXTKBUHUGXVIEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2,5-dimethylphenol with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the desired sulfonyl chloride .
Reaction Conditions:
Step 1: 2,5-Dimethylphenol + Ethylene oxide → 2-(2,5-Dimethylphenoxy)ethanol
Step 2: 2-(2,5-Dimethylphenoxy)ethanol + Chlorosulfonic acid → 2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride
Industrial Production Methods
In industrial settings, the production of 2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution:
Electrophilic Aromatic Substitution:
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Substituted Aromatic Compounds: Formed by electrophilic aromatic substitution reactions.
Scientific Research Applications
2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Overview of Comparable Compounds
The following compounds share structural or functional similarities with 2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride and are also discontinued:
5-Methyl-2-(trifluoromethyl)morpholine (CAS: 1426290-32-5, 95% purity)
6-Methoxy-5-methylpyridin-3-amine hydrochloride (CAS: 1341664-20-7, 98% purity)
Structural and Functional Differences
Table 1: Key Attributes of Compared Compounds
| Compound Name | CAS Number | Purity | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| 2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride | 1159811-59-2 | 98% | Sulfonyl chloride, ether, methyl | Ethane backbone with aromatic ether |
| 5-Methyl-2-(trifluoromethyl)morpholine | 1426290-32-5 | 95% | Morpholine, trifluoromethyl, methyl | Six-membered morpholine ring |
| 6-Methoxy-5-methylpyridin-3-amine hydrochloride | 1341664-20-7 | 98% | Pyridine amine, methoxy, hydrochloride | Pyridine ring with amine and methoxy |
Commercial and Research Implications
All three compounds are discontinued, suggesting challenges in synthesis, regulatory constraints, or reduced demand. Researchers seeking alternatives must consider functional analogs:
- For sulfonyl chlorides: Tosyl chloride or mesyl chloride (though lacking aromatic ether groups).
- For trifluoromethyl morpholines: 2,2,2-Trifluoroethylamine derivatives .
- For pyridinamine salts: Substituted pyridine amines without discontinued status .
Biological Activity
2-(2,5-Dimethylphenoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative with potential biological activity. Its structure allows for various interactions with biological molecules, making it a compound of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a sulfonyl chloride functional group attached to a 2-(2,5-dimethylphenoxy)ethane moiety. This structure contributes to its reactivity and ability to form covalent bonds with nucleophilic sites on proteins and enzymes.
The biological activity of 2-(2,5-dimethylphenoxy)ethane-1-sulfonyl chloride can be attributed to its ability to interact with specific molecular targets. The sulfonyl chloride group can undergo nucleophilic substitution reactions, leading to the modification of proteins and enzymes. This modification can alter their function and potentially lead to therapeutic effects.
Biological Activities
Research indicates that compounds similar to 2-(2,5-dimethylphenoxy)ethane-1-sulfonyl chloride exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Compounds in this class may inhibit inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
- Cytotoxicity : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
Data Table: Biological Activities of Related Compounds
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of sulfonyl chlorides, including 2-(2,5-dimethylphenoxy)ethane-1-sulfonyl chloride. Results indicated significant antibacterial activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.
Case Study 2: Anti-inflammatory Applications
In another research project, the anti-inflammatory effects of related compounds were assessed in animal models of arthritis. The study found that administration of the compound resulted in reduced swelling and pain, attributed to the inhibition of pro-inflammatory cytokines.
Case Study 3: Cytotoxicity in Cancer Research
Research focused on the cytotoxic effects of various sulfonamide derivatives on cancer cell lines. The findings revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
